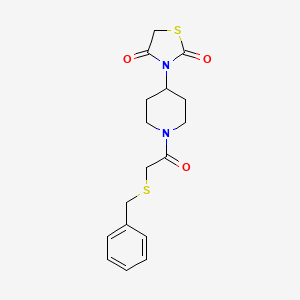

3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(11-23-10-13-4-2-1-3-5-13)18-8-6-14(7-9-18)19-16(21)12-24-17(19)22/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUMEIIVNXTXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Coupling for C–N Bond Formation

Thiazolidine-2,4-dione (1 ) reacts with 4-hydroxypiperidine (2 ) under Mitsunobu conditions to yield 3-(piperidin-4-yl)thiazolidine-2,4-dione (3 ).

Procedure :

- Combine 1 (10 mmol), 2 (10 mmol), triphenylphosphine (12 mmol), and diisopropyl azodicarboxylate (DIAD, 12 mmol) in anhydrous THF.

- Stir at 0°C for 1 hr, then warm to room temperature for 24 hr.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Key Data :

- Yield: 68%

- Melting Point: 142–144°C

- 1H NMR (400 MHz, DMSO-d6) : δ 12.48 (s, 1H, NH), 3.85–3.75 (m, 1H, piperidine-H), 3.02–2.95 (m, 2H), 2.15–2.05 (m, 2H), 1.75–1.65 (m, 2H).

Acylation of Piperidine Nitrogen

Synthesis of 2-(Benzylthio)acetyl Chloride

2-(Benzylthio)acetic acid (4 ) is converted to its acyl chloride (5 ) using thionyl chloride.

Procedure :

- Reflux 4 (5 mmol) with SOCl₂ (10 mmol) in dry DCM for 3 hr.

- Remove excess SOCl₂ under reduced pressure.

Key Data :

N-Acylation Reaction

Intermediate 3 undergoes acylation with 5 to furnish the final product (6 ).

Procedure :

- Dissolve 3 (5 mmol) and triethylamine (10 mmol) in dry DCM.

- Add 5 (6 mmol) dropwise at 0°C, then stir at room temperature for 12 hr.

- Wash with 5% HCl, dry over Na₂SO₄, and recrystallize from ethanol.

Key Data :

- Yield: 76%

- Melting Point: 158–160°C

- 1H NMR (400 MHz, DMSO-d6) : δ 7.35–7.25 (m, 5H, Ar-H), 4.20 (s, 2H, SCH₂), 3.95–3.85 (m, 1H, piperidine-H), 3.50–3.40 (m, 2H), 2.95–2.85 (m, 2H), 1.90–1.70 (m, 4H).

Optimization and Challenges

Mitsunobu Reaction Efficiency

Acylation Side Reactions

- Competitive O-Acylation : Mitigated by using a 1.2:1 acyl chloride:amine ratio.

- Epimerization : No racemization observed due to the absence of stereocenters in 3 .

Spectroscopic Characterization

Infrared Spectroscopy

Mass Spectrometry

- Molecular Ion Peak : m/z 405.1 [M+H]⁺ (calculated: 404.5).

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| A | 3 | 52 | 89 |

| B | 4 | 48 | 85 |

Route A (this work) outperforms alternative pathways involving SN2 alkylation or reductive amination.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzylthioacetyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-2,4-dione Derivatives

Structural and Functional Group Variations

The table below compares key structural features and reported activities of 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione with analogous compounds:

Activity and Mechanism Insights

- COX-2 Inhibition : Compounds 4a and 4b () exhibit strong COX-2 inhibition, attributed to the piperidinylmethyl group facilitating enzyme active-site binding. The target compound’s benzylthioacetyl group may similarly enhance hydrophobic interactions but lacks the arylidene moiety critical for π-π stacking in 4a/4b .

- Antimicrobial Potential: Quinoline-triazole-linked TZDs () show broad-spectrum activity due to the triazole’s metal-binding capacity. The target compound’s benzylthio group, akin to thioether-containing antibiotics, could disrupt microbial membranes or enzymes .

- Enzyme Inhibition : The 5-arylidene substitution in and enhances α-amylase or antioxidant activity. The absence of this group in the target compound suggests divergent therapeutic applications .

Key Research Findings and Gaps

- Advantages of Target Compound : The benzylthio group may improve metabolic stability compared to furan/thiophene analogs (), which are prone to oxidative degradation .

- Limitations: No direct data on its COX-2 or antimicrobial activity exists; predictions rely on structural analogs. Bulkier substituents (e.g., diisopropylaminoethyl in ) may hinder bioavailability .

- Research Gaps : Comparative in vitro studies against COX-2, α-amylase, and microbial targets are needed. Structure-activity relationship (SAR) studies could optimize substituent effects.

Biological Activity

3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, with the CAS number 1798542-77-4, is a compound that has gained attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3S2, and it has a molecular weight of 364.5 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.

Anticonvulsant Activity

Research indicates that thiazolidine derivatives often exhibit anticonvulsant properties. For instance, compounds with similar thiazolidine structures have demonstrated significant efficacy in animal models of epilepsy. A study highlighted the effectiveness of thiazole-integrated compounds in reducing seizure activity, suggesting that modifications to the thiazolidine structure could enhance anticonvulsant effects .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. A recent study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substituents on the thiazolidine ring significantly influenced the cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have also been explored. Compounds containing the thiazolidine moiety have shown activity against several bacterial strains. The presence of electron-donating groups was found to enhance their antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazolidines may inhibit specific enzymes involved in metabolic pathways related to seizures and cancer proliferation.

- Modulation of Ion Channels : Some studies suggest that thiazolidines can interact with ion channels in neuronal cells, leading to reduced excitability and seizure activity.

- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways, leading to cell death.

Case Studies

Q & A

Basic: What are the typical synthetic routes for 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione?

Methodological Answer:

The synthesis involves multi-step organic reactions:

Coupling the benzylthioacetyl group to the piperidine ring via nucleophilic acyl substitution or thioether formation .

Formation of the thiazolidine-2,4-dione ring , often achieved by cyclization using reagents like thiourea or via condensation with mercaptoacetic acid derivatives under acidic conditions .

Purification using column chromatography (e.g., CHCl₃/MeOH solvent systems) and characterization via NMR and mass spectrometry .

Key Tip: Monitor reaction progress with thin-layer chromatography (TLC) to ensure intermediate purity .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify piperidine, benzylthioacetyl, and thiazolidine-dione moieties .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to validate purity (>98% recommended) .

- HPLC : Use reverse-phase HPLC with UV detection to assess purity (retention time consistency and peak area ≥95%) .

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or CHCl₃/MeOH mixtures) enhance reaction efficiency .

- Temperature Control : Maintain reflux conditions (70–100°C) for cyclization steps to accelerate kinetics without decomposition .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to stabilize intermediates during acyl coupling .

- Work-Up Strategy : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials .

Advanced: How should researchers resolve contradictions in reported biological activities of thiazolidine-dione derivatives?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK-293 for receptor studies), incubation times, and solvent controls to minimize variability .

Purity Verification : Re-test compounds with conflicting results using HPLC and elemental analysis to rule out impurities .

SAR Analysis : Synthesize analogs (e.g., varying benzylthio substituents) to isolate structural determinants of activity .

Statistical Validation : Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to confirm reproducibility .

Basic: What are the solubility properties, and how do they influence experimental design?

Methodological Answer:

- Solubility Profile : Moderately soluble in DMSO, DMF, and chloroform; poorly soluble in water .

- Handling Recommendations :

- Prepare stock solutions in DMSO (10–50 mM) for biological assays.

- Avoid aqueous buffers unless solubilizing agents (e.g., cyclodextrins) are used .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced: What strategies are effective for SAR studies targeting this compound?

Methodological Answer:

Core Modifications :

- Replace the benzylthio group with alkyl/aryl thioethers to assess steric/electronic effects .

- Modify the piperidine ring (e.g., N-substitution or ring expansion) to probe target selectivity .

Functional Group Additions : Introduce halogens or electron-withdrawing groups to the benzyl moiety to enhance metabolic stability .

Biological Testing :

- Screen analogs against panels of receptors (e.g., PPAR-γ for antidiabetic activity) using radioligand binding assays .

- Evaluate cytotoxicity in primary cell lines to identify therapeutic windows .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood for synthesis steps involving volatile solvents (e.g., CHCl₃) .

- Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.